molecular formula C16H19NO3 B1298016 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid CAS No. 435341-94-9

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid

Cat. No.: B1298016
CAS No.: 435341-94-9
M. Wt: 273.33 g/mol
InChI Key: JHOVMQMLNCCFTP-UHFFFAOYSA-N
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Description

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenyl group, a carboxylic acid group, and a diethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Diethylaminomethyl Group: This step involves the alkylation of the furan ring with diethylamine and formaldehyde under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diethylaminomethyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl group and the furan ring can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, while the furan ring and phenyl group contribute to the compound’s overall activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran-3-carboxylic acid: Lacks the diethylaminomethyl group, resulting in different chemical and biological properties.

    5-Methyl-2-phenylfuran-3-carboxylic acid: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and applications.

    5-Diethylaminomethyl-2-furancarboxylic acid:

Uniqueness

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOVMQMLNCCFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963026
Record name 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-94-9
Record name 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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